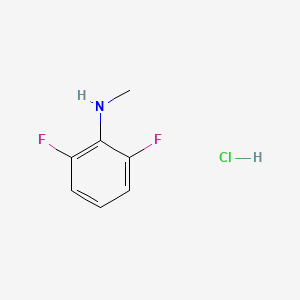

2,6-difluoro-N-methylaniline hydrochloride

Description

BenchChem offers high-quality 2,6-difluoro-N-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFOBJPJVHXBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193390-17-8 | |

| Record name | 2,6-difluoro-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-N-methylaniline Hydrochloride

CAS Number: 1193390-17-8

Introduction

2,6-Difluoro-N-methylaniline hydrochloride is a specialized chemical intermediate of significant interest to researchers and professionals in the fields of drug discovery and agrochemical development.[1][2] Its unique structural features, namely the presence of two fluorine atoms ortho to the amino group and a methyl substituent on the nitrogen, impart distinct electronic and steric properties that make it a valuable building block in the synthesis of complex target molecules.[1][2] This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of 2,6-difluoro-N-methylaniline hydrochloride, designed to equip scientists with the foundational knowledge required for its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. While detailed experimental data for 2,6-difluoro-N-methylaniline hydrochloride is not extensively published, we can infer key characteristics from its constituent parts and related analogs.

| Property | Value | Source/Rationale |

| CAS Number | 1193390-17-8 | [1] |

| Molecular Formula | C₇H₈ClF₂N | [1] |

| Molecular Weight | 179.59 g/mol | [1] |

| Appearance | Likely a white to off-white crystalline solid | Inferred from typical hydrochloride salts of anilines. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| Storage | Store at room temperature under an inert atmosphere. | [1] Recommended to protect from moisture and light to prevent degradation. |

Synthesis and Manufacturing

The synthesis of 2,6-difluoro-N-methylaniline hydrochloride is a multi-step process that begins with the commercially available 2,6-difluoroaniline. The key transformation is the selective N-methylation of the primary aniline, followed by conversion to its hydrochloride salt.

DOT Script of the Synthesis Workflow

Sources

A Whitepaper on the Physicochemical Characterization of 2,6-difluoro-N-methylaniline Hydrochloride for Pharmaceutical and Agrochemical Development

Introduction & Strategic Importance

In the landscape of modern synthetic chemistry, the selection of starting materials is a critical determinant of downstream success, influencing reaction efficiency, scalability, and the ultimate biological efficacy of the target molecule. 2,6-difluoro-N-methylaniline hydrochloride stands out as a pivotal building block, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its strategic importance stems from the unique combination of a nucleophilic secondary amine, activated by N-methylation, and an aromatic ring electronically modified by two ortho-fluorine substituents.

The fluorine atoms are not mere placeholders; they are potent modulators of a molecule's physicochemical and metabolic properties. They can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and alter acidity (pKa), all of which are crucial for designing effective active pharmaceutical ingredients (APIs) and next-generation crop protection agents.[2] Consequently, a thorough and rigorous understanding of the physicochemical properties of the hydrochloride salt—the common commercial and handling form of this amine—is not an academic exercise, but a fundamental prerequisite for efficient process development, formulation, and successful regulatory submission.

This guide provides an in-depth technical overview of the core physicochemical properties of 2,6-difluoro-N-methylaniline hydrochloride, outlines robust experimental protocols for their determination, and discusses the practical implications of these parameters for researchers, process chemists, and formulation scientists.

Core Physicochemical Identity

The foundational data for any chemical entity provides the basis for all subsequent experimental and theoretical work. The properties of 2,6-difluoro-N-methylaniline hydrochloride are summarized below.

| Parameter | Value | Source |

| Chemical Name | 2,6-difluoro-N-methylaniline hydrochloride | - |

| CAS Number | 1193390-17-8 | [1] |

| Molecular Formula | C₇H₈ClF₂N | [1][3] |

| Molecular Weight | 179.59 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid (Predicted) | |

| Storage | Room temperature, under inert atmosphere, desiccated | [1][3] |

Note: The hydrochloride salt form is typically a solid, often crystalline, and can be hygroscopic, necessitating storage in a dry, inert environment to ensure long-term stability and prevent clumping.

Critical Parameters for Development & Formulation

The following properties are paramount as they directly influence the compound's behavior in both chemical reactions and biological systems.

Melting Point Analysis: A Sentinel for Purity

The melting point of a crystalline solid is a robust and sensitive indicator of purity. For a hydrochloride salt like this, a sharp melting range (typically < 2 °C) is indicative of high crystalline purity and the absence of significant impurities or residual solvents. From a process chemistry perspective, a consistent melting point across batches is a critical quality control (QC) metric that signals reproducible synthesis and purification.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated melting point apparatus.

-

Heating: Use a rapid heating ramp (10-15 °C/min) to approximate the melting point, then repeat with a fresh sample using a slow ramp (1-2 °C/min) starting from ~10 °C below the approximate point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Solubility Profile: The Gateway to Application

Aqueous and organic solubility are non-negotiable parameters. For drug development, aqueous solubility at physiological pH directly impacts bioavailability. For synthetic chemists, solubility in reaction solvents dictates reaction concentration, kinetics, and purification strategy. As a hydrochloride salt, the compound is expected to have appreciable solubility in polar protic solvents (e.g., water, methanol) and limited solubility in nonpolar aprotic solvents (e.g., hexanes, toluene).

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method This method remains the gold standard for determining thermodynamic equilibrium solubility.

-

Preparation: Add an excess amount of 2,6-difluoro-N-methylaniline hydrochloride to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A self-validating system would involve sampling at both 24 and 48 hours; concordant results confirm equilibrium.

-

Sampling & Filtration: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove all undissolved solids.

-

Quantification: Dilute the filtered sample into a suitable mobile phase and quantify the concentration using a validated analytical method, typically HPLC-UV with a standard calibration curve.

-

Calculation: The determined concentration represents the thermodynamic solubility in the chosen solvent at that temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which the compound exists as 50% ionized (the protonated secondary ammonium) and 50% non-ionized (the free amine). This value is critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The two electron-withdrawing fluorine atoms are expected to decrease the basicity of the nitrogen atom, resulting in a pKa value for the conjugate acid that is lower than that of typical alkyl anilines. This parameter dictates which form of the molecule will predominate in different physiological compartments (e.g., stomach vs. intestine).

Experimental Protocol: pKa Determination via Potentiometric Titration

-

Preparation: Accurately weigh and dissolve a sample of 2,6-difluoro-N-methylaniline hydrochloride in deionized water or a water/co-solvent mixture if solubility is limited.

-

Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titration: While stirring, slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the first derivative plot (locating the equivalence point) and corresponds to the pH at the half-equivalence point.

Caption: Workflow for Potentiometric pKa Determination.

Structural Elucidation & Spectroscopic Fingerprinting

Spectroscopic analysis provides an unambiguous structural "fingerprint," essential for identity confirmation and QC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

| Predicted ¹H NMR Signals (in D₂O) | |

| Chemical Shift (ppm) | Multiplicity |

| ~7.2 - 7.5 | Triplet |

| ~6.9 - 7.1 | Doublet of Doublets |

| ~2.8 - 3.0 | Singlet |

| Note: The acidic N-H proton will exchange with D₂O and may not be visible. |

| Predicted ¹³C NMR Signals | |

| ~155-160 (d, J≈240 Hz) | C-F |

| ~130-135 (t) | C-N |

| ~128-132 (t) | Ar-CH (para) |

| ~112-116 (d) | Ar-CH (meta) |

| ~30-35 | N-CH₃ |

| Predicted ¹⁹F NMR Signals |

| A single resonance is expected due to the chemical equivalence of the two fluorine atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. As a secondary ammonium salt, a very broad and strong absorption is expected for the N⁺-H stretch.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibration |

| 2400 - 3000 (very broad) | N⁺-H stretch |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 2960 | Aliphatic C-H stretch |

| 1580 - 1620 | Aromatic C=C stretch |

| 1200 - 1350 | C-F stretch (strong) |

Mass Spectrometry (MS)

In typical MS analysis (e.g., ESI+), the compound will be detected as the free base after in-source loss of HCl. The analysis will therefore target the molecular ion of 2,6-difluoro-N-methylaniline.

-

Expected Exact Mass (Free Base, C₇H₇F₂N): 143.0546

-

Expected [M+H]⁺: 144.0624

-

Key Fragmentation: Loss of a methyl radical (•CH₃) to give a fragment at m/z ~128 is a likely fragmentation pathway.

Synthetic Utility & Application

The primary utility of 2,6-difluoro-N-methylaniline hydrochloride is as a precursor to the free amine, which is a potent nucleophile in various organic reactions. The hydrochloride salt provides a stable, solid, and easily handleable form. Before use in a reaction, it is typically deprotonated in situ or via a separate workup step with a base (e.g., NaHCO₃, Et₃N).

Caption: General reaction pathway illustrating the compound's use.

Conclusion

2,6-difluoro-N-methylaniline hydrochloride is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery and agrochemical design. Its value is unlocked through a comprehensive understanding of its physicochemical properties—from its melting point and solubility, which guide process chemistry and formulation, to its pKa and spectroscopic signature, which predict its biological behavior and confirm its identity. The experimental protocols and predictive data outlined in this guide serve as a robust framework for scientists to harness the full potential of this versatile building block, ensuring a more rational, efficient, and successful development pipeline.

References

-

MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Diethylaniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylaniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Difluoroaniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Xu, L., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Generic Chemical Supplier. (n.d.). Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. Retrieved January 24, 2026, from [Link]

-

Lead Sciences. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved January 24, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2,6-difluoro-N-methylaniline Hydrochloride: A Key Intermediate in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of fluorinated building blocks has become a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. Among the vast array of fluorinated intermediates, 2,6-difluoro-N-methylaniline hydrochloride stands out as a compound of significant interest. Its structural motifs—a difluorinated aromatic ring and an N-methylated amino group—offer a versatile scaffold for the synthesis of complex and high-value target molecules.

This technical guide provides an in-depth exploration of 2,6-difluoro-N-methylaniline hydrochloride, from its fundamental physicochemical properties to its synthesis, analytical characterization, and applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Physicochemical Properties and Molecular Characteristics

2,6-difluoro-N-methylaniline hydrochloride is the hydrochloride salt of 2,6-difluoro-N-methylaniline. The incorporation of two fluorine atoms ortho to the amino group significantly impacts the electron density of the aromatic ring and the basicity of the nitrogen atom. The N-methylation further modifies its steric and electronic properties.

Table 1: Physicochemical Properties of 2,6-difluoro-N-methylaniline Hydrochloride and Related Compounds

| Property | 2,6-difluoro-N-methylaniline hydrochloride | 2,6-difluoroaniline (Free Base) | N-methylaniline (Free Base) |

| Molecular Formula | C₇H₈ClF₂N[1] | C₆H₅F₂N[2] | C₇H₉N |

| Molecular Weight | 179.59 g/mol [1] | 129.11 g/mol [2] | 107.15 g/mol |

| CAS Number | 1193390-17-8 | 5509-65-9[2] | 100-61-8 |

| Appearance | Typically a solid | Liquid | Colorless to slightly yellow liquid |

| Storage | Room temperature, under inert gas[1] | - | - |

The molecular weight of 2,6-difluoro-N-methylaniline hydrochloride is 179.59 g/mol , and its chemical formula is C₇H₈ClF₂N.[1]

Strategic Importance in Synthesis

The 2,6-difluoroaniline scaffold is a valuable building block in medicinal chemistry and agrochemical synthesis. The ortho-difluoro substitution pattern is known to impart several desirable properties to bioactive molecules:

-

Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine lowers the basicity of the aniline nitrogen, which can influence a molecule's solubility, membrane permeability, and binding interactions.

-

Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the N-aryl bond, locking the molecule into a specific conformation that may be optimal for binding to a biological target.

The addition of the N-methyl group provides another point of diversification and can further enhance pharmacokinetic properties by increasing lipophilicity and potentially improving oral absorption.

Synthesis and Manufacturing

The synthesis of 2,6-difluoro-N-methylaniline hydrochloride is a multi-step process that typically begins with the synthesis of the precursor, 2,6-difluoroaniline.

Part 1: Synthesis of 2,6-difluoroaniline

One established route to 2,6-difluoroaniline involves the chlorination, nitration, and subsequent reduction of a substituted benzene derivative.[3]

Caption: Synthetic pathway to 2,6-difluoroaniline.

Experimental Protocol (Generalized):

-

Chlorination: 1-Chloro-3,5-difluorobenzene is chlorinated using a suitable chlorinating agent in the presence of a Lewis acid catalyst to yield 4,6-difluoro-1,2,3-trichlorobenzene.[3]

-

Nitration: The resulting trichlorobenzene derivative is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group, forming 2,6-difluoro-3,4,5-trichloronitrobenzene.[3]

-

Reduction: The nitro group of 2,6-difluoro-3,4,5-trichloronitrobenzene is then reduced to an amino group to afford 2,6-difluoroaniline. This reduction can be achieved through various methods, such as catalytic hydrogenation.[3]

Part 2: N-Methylation of 2,6-difluoroaniline

The N-methylation of anilines is a common transformation in organic synthesis. A general approach involves the reaction of the aniline with a methylating agent.

Caption: N-methylation and hydrochloride salt formation.

Experimental Protocol (Generalized):

-

N-Methylation: 2,6-difluoroaniline is dissolved in a suitable solvent, and a methylating agent, such as dimethyl sulfate or a methyl halide, is added in the presence of a base to neutralize the acid formed during the reaction. The reaction mixture is typically stirred at a controlled temperature until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude 2,6-difluoro-N-methylaniline is then purified, often by column chromatography.

-

Hydrochloride Salt Formation: The purified 2,6-difluoro-N-methylaniline is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) is added. The resulting hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The structural confirmation and purity assessment of 2,6-difluoro-N-methylaniline hydrochloride and its precursors are crucial for their use in further synthetic applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Key Analytical Techniques and Expected Observations

| Technique | Analyte | Expected Key Features |

| ¹H NMR | 2,6-difluoroaniline | Aromatic protons will show complex splitting patterns due to coupling with adjacent protons and fluorine atoms. The NH₂ protons will appear as a broad singlet.[4] |

| ¹³C NMR | 2,6-difluoroaniline | Carbon signals will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). |

| Mass Spectrometry (MS) | 2,6-difluoroaniline | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 129.[4] |

| Infrared (IR) Spectroscopy | 2,6-difluoroaniline | Characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-F stretching vibrations, and aromatic C-H and C=C stretching bands. |

| High-Performance Liquid Chromatography (HPLC) | All | A primary method for assessing purity and quantifying the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier) is typically used. |

Applications in Drug Discovery and Agrochemicals

2,6-difluoro-N-methylaniline hydrochloride is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The parent compound, 2,6-difluoroaniline, has been utilized in the synthesis of:

-

Herbicidal Compounds: For example, it is a precursor for N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, which acts as an acetohydroxyacid synthase inhibitor.

-

Kinase Inhibitors: It has been used in the development of 2,6,9-trisubstituted purine inhibitors of p38α kinase, a target for inflammatory diseases.

The N-methylated derivative is expected to be used in similar applications where fine-tuning of the molecule's properties is required.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2,6-difluoro-N-methylaniline hydrochloride and its precursors. The safety data for the parent compound, 2,6-difluoroaniline, indicates that it is a flammable liquid and can be harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[2] It is also suspected of causing cancer.[2]

General Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

It is imperative to consult the specific Material Safety Data Sheet (MSDS) for 2,6-difluoro-N-methylaniline hydrochloride before use.

Conclusion

2,6-difluoro-N-methylaniline hydrochloride is a strategically important building block for the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique combination of a difluorinated aromatic ring and an N-methylated amino group provides a versatile platform for the development of molecules with enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

- Google Patents. (n.d.). Process and intermediates for the preparation of 2,6-difluoroaniline.

-

MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

Sources

- 1. 2,6-Difluoro-N-methylaniline hydrochloride [myskinrecipes.com]

- 2. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 4. 2,6-Difluoroaniline(5509-65-9) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 2,6-difluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-difluoro-N-methylaniline hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its efficacy and bioavailability are intrinsically linked to its solubility, a critical physicochemical property that governs its behavior in various solvent systems. Understanding the solubility of this compound is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating bioavailable drug products. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2,6-difluoro-N-methylaniline hydrochloride, tailored for professionals in drug development and chemical research.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 2,6-difluoro-N-methylaniline hydrochloride, several key features are at play:

-

Aromatic Ring and Substituents: The benzene ring provides a hydrophobic character to the molecule. The two fluorine atoms, being highly electronegative, create strong dipole moments and can participate in hydrogen bonding as acceptors. The N-methyl group introduces a small degree of lipophilicity.

-

Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the aqueous solubility compared to the free base (2,6-difluoro-N-methylaniline). This is due to the ionic nature of the salt, which allows for strong ion-dipole interactions with polar solvents like water.

-

LogP: The partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted XlogP of 2.1 for the free base suggests a moderate degree of lipophilicity. This indicates that while the hydrochloride salt enhances water solubility, the molecule retains some affinity for non-polar environments.

Theoretical Framework of Solubility

The dissolution of a crystalline solid like 2,6-difluoro-N-methylaniline hydrochloride in a solvent is a two-step process: the breaking of the crystal lattice and the solvation of the individual ions and molecules. The overall Gibbs free energy change for this process determines the solubility. A negative Gibbs free energy change favors dissolution.

The solubility of an ionizable compound like an aniline hydrochloride is significantly influenced by the pH of the medium. The relationship between pH, pKa, and the intrinsic solubility of the free base (S₀) can be described by the Henderson-Hasselbalch equation, which can be adapted to predict the total solubility (S) at a given pH.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Experimental Protocol

1. Materials:

- 2,6-difluoro-N-methylaniline hydrochloride (of known purity)

- Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile)

- Glass vials with screw caps

- Orbital shaker or rotator with temperature control

- Centrifuge

- Syringe filters (e.g., 0.22 µm PVDF)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

- Analytical balance

- pH meter

2. Procedure:

Causality Behind Experimental Choices:

-

Excess Solid: The presence of excess solid is crucial to ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. Taking samples at multiple time points helps to verify that the concentration is no longer changing.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and controlled temperature is essential for obtaining reproducible results.

-

Filtration: This step is critical to separate the dissolved solute from any suspended solid particles, which would otherwise lead to erroneously high solubility values.

-

Validated Analytical Method: An accurate and precise analytical method, such as HPLC, is necessary for the reliable quantification of the dissolved compound.

Data Presentation

The solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility in different solvents and at various temperatures.

Table 1: Hypothetical Solubility Data for 2,6-difluoro-N-methylaniline hydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | 15.2 | 0.0846 |

| Purified Water | 37 | 22.8 | 0.127 |

| PBS (pH 5.0) | 37 | 35.5 | 0.198 |

| PBS (pH 7.4) | 37 | 18.9 | 0.105 |

| Ethanol | 25 | 45.7 | 0.254 |

| Methanol | 25 | 62.3 | 0.347 |

| Acetonitrile | 25 | 5.8 | 0.0323 |

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for accurately determining the concentration of 2,6-difluoro-N-methylaniline in the saturated solutions.

Experimental Protocol

1. Chromatographic Conditions (Example):

2. Method Validation:

The HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

3. Calibration:

A calibration curve should be prepared using standard solutions of 2,6-difluoro-N-methylaniline hydrochloride of known concentrations. The concentration of the unknown samples is then determined by interpolating from this curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of 2,6-difluoro-N-methylaniline hydrochloride.

Caption: Factors influencing the solubility of the target compound.

Conclusion

A thorough understanding of the solubility of 2,6-difluoro-N-methylaniline hydrochloride is indispensable for its successful application in pharmaceutical and agrochemical development. This guide has outlined the theoretical underpinnings of solubility and provided a detailed, field-proven protocol for its experimental determination using the shake-flask method coupled with HPLC analysis. By carefully considering the physicochemical properties of the molecule and the experimental parameters, researchers can obtain accurate and reliable solubility data, which is crucial for informed decision-making throughout the development lifecycle.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7515, N-Methylaniline. [Link].

- U.S. Pharmacopeial Convention. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 36-40.

-

MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride. [Link].

-

SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link].

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 49(1), 115-124. [Link].

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2,6-difluoro-N-methylaniline Hydrochloride

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 2,6-difluoro-N-methylaniline hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and practical experimental considerations for the structural elucidation of this compound. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is paramount for quality control and reaction monitoring.[1]

Foundational Principles: ¹³C NMR of Fluorinated Aromatic Amines

The ¹³C NMR spectrum of 2,6-difluoro-N-methylaniline hydrochloride is shaped by a confluence of electronic and structural factors. Understanding these principles is crucial for accurate spectral interpretation.

The Influence of Substituents on Aromatic Chemical Shifts

The chemical shifts of the carbon atoms in the benzene ring are primarily influenced by the electronic effects of the substituents: the N-methylamino group (-NHCH₃) and the two fluorine atoms.

-

Amino Group (-NHCH₃): In its neutral state, the nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density at the ortho and para positions, causing a shielding effect and shifting their corresponding ¹³C signals to a higher field (lower ppm values).[2]

-

Fluorine Atoms: As highly electronegative atoms, fluorine exerts a strong electron-withdrawing inductive effect, which deshields adjacent carbon atoms, shifting their signals to a lower field (higher ppm values). Conversely, fluorine also possesses lone pairs that can participate in resonance, leading to some shielding at the ortho and para positions. The interplay of these opposing effects determines the final chemical shift.

-

Protonation of the Amino Group: The formation of the hydrochloride salt involves the protonation of the nitrogen atom to form an anilinium ion (-N⁺H₂CH₃). This protonation significantly alters the electronic landscape of the molecule. The positively charged nitrogen atom becomes strongly electron-withdrawing, primarily through an inductive effect. This leads to a general deshielding of all aromatic carbons, causing their signals to shift downfield. The effect is most pronounced for the carbon atoms closer to the ammonium group.[3][4]

The Critical Role of ¹³C-¹⁹F Coupling

A defining characteristic of the ¹³C NMR spectrum of fluorinated compounds is the presence of spin-spin coupling between the ¹³C and ¹⁹F nuclei. This coupling provides invaluable structural information but also adds complexity to the spectrum.[5] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

-

¹JCF (One-bond coupling): This is the largest coupling, typically in the range of 240-320 Hz for carbons directly bonded to fluorine.[6]

-

²JCF (Two-bond coupling): Coupling over two bonds is also significant.

-

³JCF and longer-range couplings: These couplings are generally smaller but often observable, providing further structural detail.

The following diagram illustrates the key through-bond interactions that give rise to C-F coupling in 2,6-difluoro-N-methylaniline hydrochloride.

Caption: Through-bond ¹³C-¹⁹F coupling pathways.

Predicted ¹³C NMR Spectrum and Interpretation

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale for Prediction |

| C1 | 125 - 135 | Triplet (²JCF) | Attached to the electron-withdrawing -N⁺H₂CH₃ group, causing a downfield shift. Experiences two-bond coupling to both fluorine atoms. |

| C2, C6 | 150 - 160 | Doublet of Triplets (¹JCF, ³JCF) | Directly bonded to fluorine, resulting in a significant downfield shift and a large one-bond coupling constant. Also experiences a smaller three-bond coupling to the other fluorine. |

| C3, C5 | 115 - 125 | Triplet (²JCF) | Influenced by the electron-withdrawing effects of the adjacent fluorine and the distant ammonium group. Experiences two-bond coupling to the adjacent fluorine. |

| C4 | 130 - 140 | Triplet (³JCF) | The para carbon, significantly deshielded by the inductive effect of the ammonium group. Experiences three-bond coupling to both fluorine atoms. |

| -CH₃ | 30 - 35 | Singlet | Aliphatic carbon, relatively unaffected by the aromatic system's electronic changes, though slight deshielding from the positive nitrogen is expected. |

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum of 2,6-difluoro-N-methylaniline hydrochloride requires careful consideration of the experimental parameters, particularly due to the presence of fluorine.

Sample Preparation and Solvent Selection

-

Solvent: A deuterated solvent that can dissolve the hydrochloride salt is necessary. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for amine salts. Methanol-d₄ could also be suitable.

-

Concentration: A concentration of 10-50 mg/mL is typically sufficient for ¹³C NMR.

-

Referencing: Tetramethylsilane (TMS) is the standard internal reference (0 ppm).

NMR Spectrometer Parameters

-

Nucleus: ¹³C

-

Decoupling: Standard acquisition involves proton broadband decoupling. However, this will result in a spectrum with C-F couplings. To simplify the spectrum and confirm assignments, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed, which requires a spectrometer equipped with a triple-resonance probe.[5]

-

Acquisition Time and Relaxation Delay: Adequate acquisition time and a relaxation delay (D1) of 1-2 seconds are generally sufficient. Quaternary carbons (C1, C2, C6) may have longer relaxation times and might benefit from a longer D1 or the use of a relaxation agent.

The following diagram outlines the workflow for acquiring and interpreting the ¹³C NMR data.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of 2,6-difluoro-N-methylaniline hydrochloride is a rich source of structural information. A comprehensive interpretation relies on understanding the interplay of inductive and resonance effects of the substituents, the significant impact of N-protonation, and the characteristic ¹³C-¹⁹F coupling patterns. While direct experimental data is sparse, a robust prediction of the spectrum can be made based on established NMR principles and data from related compounds. This technical guide provides the foundational knowledge and practical considerations necessary for researchers to confidently acquire, interpret, and utilize ¹³C NMR data for this important chemical intermediate.

References

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved January 24, 2026, from [Link]

- Inuzuka, K., & Inuzuka, T. (2009). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 47(11), 958-964.

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved January 24, 2026, from [Link]

- Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Pergamon.

- Hansen, P. E., Berg, A., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2160.

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved January 24, 2026, from [Link]

- Tolstoy, P. M., Filarowski, A., & Rospenk, M. (2020). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 21(24), 9675.

- Inuzuka, K., & Inuzuka, T. (2010). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Chinese Journal of Chemistry, 28(1), 125-132.

-

Inuzuka, K., & Inuzuka, T. (2009). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic resonance in chemistry: MRC, 47(11), 958–964. [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! Retrieved January 24, 2026, from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. PubChem. Retrieved January 24, 2026, from [Link]

-

University of Cambridge. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Retrieved January 24, 2026, from [Link]

- Jackowski, K., Wilczek, M., & Woźniak, K. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 79(2), 337-347.

- Huang, S., Hong, X., Cui, H. Z., Zhou, Q., Lin, Y. J., & Hou, X. F. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- The Royal Society of Chemistry. (2022).

-

Chemistry Stack Exchange. (2020, October 1). 13C NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Retrieved January 24, 2026, from [Link]

-

Colorado State University. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Retrieved January 24, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). =C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... Retrieved January 24, 2026, from [Link]

Sources

- 1. 2,6-Difluoro-N-methylaniline hydrochloride [myskinrecipes.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

reactivity of the amine group in 2,6-difluoro-N-methylaniline

An In-Depth Technical Guide to the Reactivity of the Amine Group in 2,6-Difluoro-N-methylaniline

Introduction

Overview of 2,6-Difluoro-N-methylaniline: A Key Building Block

2,6-Difluoro-N-methylaniline is a synthetically versatile aromatic amine that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to a secondary N-methylamino group, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the amine functionality and offers practical insights into its application in key synthetic transformations.

Significance in Medicinal Chemistry and Agrochemicals

The incorporation of the 2,6-difluorophenyl moiety into bioactive molecules is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The fluorine atoms can participate in favorable protein-ligand interactions and modulate the pKa of nearby functional groups. Consequently, 2,6-difluoro-N-methylaniline serves as a crucial starting material for the synthesis of a range of active pharmaceutical ingredients (APIs), including kinase inhibitors for oncology, as well as potent herbicides and fungicides.[1]

Core Focus: Understanding the Reactivity of the N-Methylamino Group

The synthetic utility of 2,6-difluoro-N-methylaniline is intrinsically linked to the reactivity of its secondary amine. This guide will dissect the interplay of electronic and steric effects that dictate its behavior as a nucleophile and a base. A thorough understanding of these principles is paramount for designing efficient synthetic routes and overcoming potential challenges in derivatization.

Fundamental Properties Governing Reactivity

Electronic Effects of Ortho-Fluoro Substituents

The two fluorine atoms at the ortho positions exert a profound influence on the electron density of the N-methylamino group through a combination of inductive and mesomeric effects.

-

2.1.1 Inductive Effect (-I): As highly electronegative atoms, the fluorine substituents exert a strong electron-withdrawing inductive effect. This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine, reducing its basicity and nucleophilicity compared to N-methylaniline.

-

2.1.2 Mesomeric Effect (+M) and its Interplay with the N-Methyl Group: While fluorine can theoretically donate a lone pair of electrons to the aromatic ring via a +M effect, this is generally considered weak for halogens. The electron-donating N-methyl group, however, has a more significant +M effect, which is somewhat counteracted by the strong -I effect of the fluorines. This electronic tug-of-war results in a significantly deactivated amine.

Steric Effects: The "Ortho Effect" in Action

The presence of two substituents in the positions flanking the amine group gives rise to significant steric hindrance, a phenomenon often referred to as the "ortho effect".[2]

-

2.2.1 Steric Hindrance at the Nitrogen Center: The bulky fluorine atoms partially shield the nitrogen's lone pair, impeding the approach of electrophiles. This steric hindrance can slow down the rate of reactions such as acylation and alkylation.

-

2.2.2 Influence on Bond Angles and Conformation: The steric clash between the N-methyl group and the ortho-fluorines can lead to a twisting of the N-methylamino group out of the plane of the benzene ring. This disrupts the delocalization of the nitrogen's lone pair into the aromatic system, a phenomenon known as steric inhibition of resonance. While this might be expected to increase basicity, the overwhelming inductive effect of the fluorines still results in a weakly basic aniline.[2]

Basicity and Nucleophilicity: A Quantitative Perspective

| Compound | pKa of Conjugate Acid | Key Influencing Factors |

| Aniline | 4.6 | Baseline |

| N-Methylaniline | 4.85[3] | +I effect of the methyl group increases basicity. |

| 2,6-Difluoroaniline | ~3.0 (estimated) | Strong -I effect of two fluorine atoms significantly decreases basicity. |

| 2,6-Difluoro-N-methylaniline | < 3.0 (estimated) | The strong -I effect of the two fluorine atoms is the dominant factor, making it less basic than 2,6-difluoroaniline. The +I effect of the methyl group has a smaller, counteracting influence. |

Table 1: Comparison of pKa values for aniline and its derivatives.

Sources

storage and handling of 2,6-difluoro-N-methylaniline hydrochloride

An in-depth technical guide to the for researchers, scientists, and drug development professionals.

Foreword: A Proactive Approach to Safety and Stability

As a Senior Application Scientist, I've witnessed firsthand the critical importance of proper chemical handling in the success of research and development projects. The integrity of your starting materials directly impacts the validity of your results. This guide is designed to provide a comprehensive, field-proven framework for the safe and effective management of 2,6-difluoro-N-methylaniline hydrochloride. We will move beyond mere compliance, focusing on the scientific principles that underpin best practices in storage and handling. By understanding the "why" behind these protocols, you will be empowered to create a self-validating system of safety and material integrity within your own laboratory.

Compound Profile and Physicochemical Properties

2,6-Difluoro-N-methylaniline hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility as a versatile building block is attributed to the specific structural and electronic properties conferred by the difluoro and methylamino groups.[1]

Table 1: Physicochemical Data for 2,6-difluoro-N-methylaniline hydrochloride

| Property | Value | Source |

| CAS Number | 1193390-17-8 | [1] |

| Molecular Formula | C₇H₈ClF₂N | [1] |

| Molecular Weight | 179.59 g/mol | [1] |

| Appearance | White to pale brown powder or crystals | [2] |

| Storage Temperature | Room temperature | [1] |

| Storage Atmosphere | Inert gas recommended | [1] |

Hazard Identification and Risk Assessment

Primary Hazards:

-

Toxicity: Anilines as a class are known to be toxic if swallowed, in contact with skin, or if inhaled.[3][4] They can be readily absorbed through the skin.[5] Systemic effects can include headache, dizziness, and cyanosis (a bluish discoloration of the skin) due to the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[5]

-

Carcinogenicity: Aniline is suspected of causing cancer.[3][4] Therefore, 2,6-difluoro-N-methylaniline hydrochloride should be handled as a potential carcinogen with extreme caution.[5]

-

Skin and Eye Irritation/Damage: This compound is expected to cause skin irritation and serious eye damage.[3][4]

-

Genetic Defects: Some anilines are suspected of causing genetic defects.[3][4]

NFPA 704 Hazard Diamond (Predicted based on Aniline Data)

-

Health (Blue): 3 (Can cause serious or permanent injury)[3]

-

Flammability (Red): 2 (Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur)[3]

-

Instability/Reactivity (Yellow): 0 (Normally stable, even under fire conditions)[3]

-

Special (White): None

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling 2,6-difluoro-N-methylaniline hydrochloride.

-

Hand Protection: Wear chemical-resistant gloves. Butyl or Viton gloves are recommended for prolonged contact with anilines.[5] Nitrile gloves may be suitable for incidental contact, but it is crucial to consult the manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and remove them correctly to avoid contaminating your skin.

-

Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as transferring large quantities, a face shield should be worn in addition to goggles.

-

Body Protection: A chemically resistant lab coat, fully buttoned, is required. Ensure that your legs are covered (no shorts or skirts) and wear closed-toe shoes.

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Comprehensive Handling Protocols

Adherence to a strict, systematic handling procedure is essential for both safety and experimental integrity.

Receiving and Initial Storage

Objective: To safely introduce the compound into the laboratory and ensure its initial storage conditions are optimal for stability.

Protocol:

-

Upon receipt, visually inspect the outer packaging for any signs of damage. If the package is compromised, follow your institution's emergency procedures.

-

Transport the unopened container to the designated storage area.

-

Before opening the secondary packaging, ensure you are wearing the appropriate PPE (lab coat, gloves, and safety goggles).

-

Open the package in a well-ventilated area, preferably within a chemical fume hood.

-

Inspect the primary container for any damage or leaks.

-

Verify that the label on the container matches the product ordered.

-

Log the chemical into your laboratory's inventory system, noting the date of receipt.

-

Store the container in a designated, properly labeled location according to the storage guidelines in Section 5.

Weighing and Dispensing

Objective: To accurately weigh the required amount of the compound while minimizing exposure and contamination.

Caption: Workflow for weighing and dispensing 2,6-difluoro-N-methylaniline hydrochloride.

Protocol:

-

Preparation:

-

Don all required PPE.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

If possible, place an analytical balance inside the fume hood. If not, use a tare method where the container is sealed before being removed from the hood for weighing.

-

Assemble all necessary equipment (spatulas, weigh paper/boats, and a labeled receiving container) inside the fume hood.

-

-

Dispensing:

-

Carefully open the container inside the fume hood.

-

Use a clean spatula to transfer the desired amount of solid to the tared weigh boat. Avoid generating dust.

-

Once the desired amount is dispensed, securely close the primary container.

-

-

Cleanup:

-

Clean the spatula and any other contaminated reusable equipment.

-

Wipe down the surfaces of the balance and the fume hood.

-

Dispose of any contaminated weigh boats, gloves, and wipes in a designated hazardous waste container.

-

Return the primary container to its designated storage location.

-

Wash hands thoroughly after the procedure.

-

Storage and Stability: Preserving Compound Integrity

The stability of 2,6-difluoro-N-methylaniline hydrochloride is crucial for its effective use. Improper storage can lead to degradation, impacting experimental outcomes.

Storage Conditions

-

Atmosphere: This compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[1] This is a critical precaution because the aniline moiety is susceptible to oxidation, which can be accelerated by light and air. Oxidation can lead to the formation of colored impurities and degradation of the compound.

-

Temperature: Store at room temperature in a cool, dry place.[1][6] Avoid areas with significant temperature fluctuations or proximity to heat sources.

-

Hygroscopicity: As an amine hydrochloride salt, this compound is likely hygroscopic, meaning it can absorb moisture from the air.[7] This can lead to clumping and potential degradation. Storage in a desiccator or a dry box can provide an additional layer of protection.

-

Light Sensitivity: Protect from direct sunlight and strong artificial light, as light can promote oxidative degradation of anilines.[6]

Chemical Segregation

Proper segregation is essential to prevent hazardous reactions.

Caption: Segregation of 2,6-difluoro-N-methylaniline hydrochloride from incompatible materials.

Store this compound away from:

-

Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates) as they can react violently with anilines.[5]

-

Strong Acids: (e.g., hydrochloric, sulfuric, nitric acid).[5]

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).

Emergency Procedures: Preparedness and Response

Accidents can happen, and a well-defined emergency plan is critical.

Spills

Objective: To safely contain and clean up a spill, protecting personnel and the environment.

Small Spills (manageable by trained personnel):

-

Alert others in the immediate area.

-

Ensure you are wearing appropriate PPE, including a respirator if necessary and you are trained to use one.

-

Absorb the spilled material with an inert, dry absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[5]

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all cleanup materials as hazardous waste.

Large Spills:

-

Evacuate the immediate area.

-

Alert your institution's emergency response team and/or the local fire department.

-

Close the doors to the affected area and post a warning sign.

-

Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Personnel Exposure

Objective: To provide immediate first aid and seek professional medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15-30 minutes.[8][9] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Waste Disposal

All waste materials containing 2,6-difluoro-N-methylaniline hydrochloride, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[5]

-

Do not dispose of this chemical down the drain or in the regular trash.[3]

Shipping and Transportation

When shipping this material, it must be classified, packaged, marked, and labeled in accordance with the regulations of the Department of Transportation (DOT) and the International Air Transport Association (IATA).[10] Based on analogous compounds, it is likely classified as a Class 6.1 Toxic Substance.[5]

References

-

Safety Data Sheet: Aniline. (n.d.). Carl Roth. Retrieved from [Link]

-

Aniline. (2008). New Jersey Department of Health. Retrieved from [Link]

-

Safety Data Sheet: aniline. (2021). Chemos GmbH & Co. KG. Retrieved from [Link]

-

Aniline: Incident management. (n.d.). GOV.UK. Retrieved from [Link]

-

2,6-Difluoro-N-methylaniline hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Standard Operating Procedure: Aniline. (n.d.). Washington State University. Retrieved from [Link]

-

Safety Data Sheet: 2,6-Dimethylaniline. (n.d.). Carl Roth. Retrieved from [Link]

-

2,6-Difluoro-N-methylaniline hydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]

-

2,6-Difluoro-3-methylaniline. (n.d.). PubChem. Retrieved from [Link]

-

DOT and IATA Regulations. (n.d.). Amherst College. Retrieved from [Link]

-

Hygroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]

- 3. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. carlroth.com [carlroth.com]

- 5. nj.gov [nj.gov]

- 6. safelincs.co.uk [safelincs.co.uk]

- 7. fctemis.org [fctemis.org]

- 8. byjus.com [byjus.com]

- 9. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amherst.edu [amherst.edu]

Navigating the Unseen: A Technical Safety and Handling Guide for 2,6-Difluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the safety and handling protocols for 2,6-difluoro-N-methylaniline hydrochloride (CAS No. 1193390-17-8). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its safety profile is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes available data from structurally related compounds to extrapolate a robust safety framework in the absence of a dedicated Safety Data Sheet (SDS) for this specific hydrochloride salt. The insights provided are grounded in the well-documented hazards of its parent compounds, 2,6-difluoroaniline and N-methylaniline, to empower researchers with the necessary knowledge for safe handling and risk mitigation.

Compound Profile and Inferred Hazard Identification

2,6-Difluoro-N-methylaniline hydrochloride is a specialized chemical intermediate utilized in the creation of complex organic molecules.[1] Its structure combines the features of a difluorinated aniline with an N-methyl group, suggesting a toxicological profile influenced by both moieties. The hydrochloride salt form generally increases water solubility, which can impact its absorption and environmental mobility.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1193390-17-8 | MySkinRecipes[1] |

| Molecular Formula | C₇H₈ClF₂N | MySkinRecipes[1] |

| Molecular Weight | 179.59 g/mol | MySkinRecipes[1] |

| Storage | Room temperature, under inert gas | MySkinRecipes[1] |

Due to the lack of a specific SDS for 2,6-difluoro-N-methylaniline hydrochloride, the following GHS hazard classifications are inferred from its parent compounds, 2,6-difluoroaniline and N-methylaniline. This is a predictive assessment and should be treated with the utmost caution.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Inferred Classification | Basis |

| Acute Toxicity, Oral | Category 3 | N-methylaniline is classified as toxic if swallowed.[2][3][4] |

| Acute Toxicity, Dermal | Category 3 | N-methylaniline is classified as toxic in contact with skin.[2][3][4] |

| Acute Toxicity, Inhalation | Category 3 | N-methylaniline is classified as toxic if inhaled.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | 2,6-Difluoroaniline causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Category 2A | N-methylaniline causes serious eye irritation. |

| Carcinogenicity | Suspected of causing cancer | 2,6-Dimethylaniline, a related compound, is suspected of causing cancer.[6] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs | N-methylaniline may cause damage to organs through prolonged or repeated exposure.[2][3][4] |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects | N-methylaniline is very toxic to aquatic life with long lasting effects.[2][4] |

Causality of Hazards: The toxicity of aniline derivatives often stems from their ability to be metabolized into reactive intermediates that can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7] The presence of fluorine atoms can alter the metabolic pathways and potentially increase toxicity.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when handling chemicals with incomplete safety data. The following workflow provides a self-validating system for ensuring laboratory safety.

Safe Handling and Storage Protocols

Given the inferred high toxicity, all handling of 2,6-difluoro-N-methylaniline hydrochloride should be performed with stringent safety precautions.

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[8] The work area should have readily accessible safety showers and eyewash stations.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[5]

-

Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

Handling Procedures

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or a balance enclosure that is vented into a fume hood.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

General Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Storage

Store 2,6-difluoro-N-methylaniline hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] It should be stored under an inert gas.[1] Keep away from heat, sparks, and open flames.[2] Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

Emergency Procedures

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[7]

-

Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[8][9]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid Measures

These first aid measures are based on those for N-methylaniline and 2,6-difluoroaniline and should be administered by trained personnel.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Conclusion

References

-

MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. [Link]

-

S D Fine-Chem Limited. (n.d.). N-METHYLANILINE GHS Safety Data Sheet. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. [Link]

-

Loba Chemie. (2018). N-METHYLANILINE 98% MSDS. [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. [Link]

-

ACS Publications. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Aniline. [Link]

-

National Toxicology Program (NTP). (n.d.). TR-278: 2,6-Xylidine (2,6-Dimethylaniline) (CASRN 87-62-7) in Charles River CD Rats (Feed Studies). [Link]

Sources

- 1. 2,6-Difluoro-N-methylaniline hydrochloride [myskinrecipes.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. lobachemie.com [lobachemie.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. carlroth.com [carlroth.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. echemi.com [echemi.com]

Methodological & Application

Synthesis of 2,6-difluoro-N-methylaniline hydrochloride: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2,6-difluoro-N-methylaniline hydrochloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The protocol herein is designed for researchers and scientists in drug development and organic synthesis, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction: Significance and Synthetic Strategy

2,6-Difluoro-N-methylaniline hydrochloride serves as a crucial building block in medicinal chemistry and materials science. The presence of the difluoro motif can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability and binding affinity to target proteins. The N-methyl group can further influence a compound's pharmacological profile.

The synthetic route detailed in this guide is a two-step process commencing with the readily available 2,6-difluoroaniline. The core transformation is the N-methylation of the primary aniline via the Eschweiler-Clarke reaction, a classic and reliable method for the methylation of amines.[2][3][4] This reaction utilizes formic acid and formaldehyde as the methylating agent and reductant, respectively, and is known for its efficiency and avoidance of over-alkylation to form quaternary ammonium salts.[2] The subsequent step involves the conversion of the resulting 2,6-difluoro-N-methylaniline free base into its hydrochloride salt, which often improves stability and handling characteristics.

Reaction Scheme

Caption: Experimental workflow for the N-methylation of 2,6-difluoroaniline.

Detailed Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluoroaniline (1.0 eq).

-

To the stirred aniline, add formic acid (2.5 eq).

-

Slowly add a 37% aqueous solution of formaldehyde (2.2 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and maintain at this temperature for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is greater than 8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-difluoro-N-methylaniline as an oil.

Step 2: Synthesis of 2,6-Difluoro-N-methylaniline Hydrochloride

Rationale: The formation of a hydrochloride salt is achieved by protonating the basic nitrogen atom of the aniline with hydrochloric acid. This is typically performed in an anhydrous organic solvent to facilitate the precipitation of the salt.

Caption: Experimental workflow for the hydrochloride salt formation.

Detailed Procedure:

-

Dissolve the crude 2,6-difluoro-N-methylaniline obtained from Step 1 in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

While stirring, slowly add a solution of hydrochloric acid in dioxane or diethyl ether (approximately 1.1 equivalents) dropwise.

-

A precipitate should form upon addition of the HCl solution.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any impurities.

-

Dry the white to off-white solid under vacuum to yield the final product, 2,6-difluoro-N-methylaniline hydrochloride.

Characterization

The identity and purity of the synthesized 2,6-difluoro-N-methylaniline hydrochloride should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show a singlet for the N-methyl protons, and multiplets for the aromatic protons. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | The spectrum should exhibit the expected number of signals for the aromatic carbons and a signal for the N-methyl carbon. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (2,6-difluoro-N-methylaniline). |

| Melting Point | The hydrochloride salt should have a sharp melting point. |

Safety Precautions

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2,6-Difluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is also a flammable liquid and vapor. * Formaldehyde: A known carcinogen and a potent irritant to the eyes, nose, and throat.

-

Formic Acid: Corrosive and can cause severe skin burns and eye damage.

-

Hydrochloric Acid: Highly corrosive and can cause severe burns.

-

Organic Solvents (Dichloromethane, Diethyl Ether): Flammable and volatile. Dichloromethane is a suspected carcinogen.

References

-

MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved from [Link]

- Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X. F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 345–347.

-

Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols: 2,6-Difluoro-N-methylaniline Hydrochloride in Agrochemical Intermediate Synthesis

Introduction